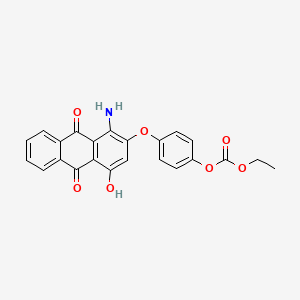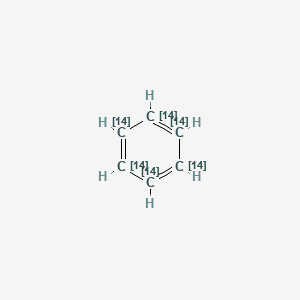
Benzene,labeled withcarbon-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene labeled with carbon-14 is a compound where one or more carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years. This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing and studying the fate of organic molecules in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene labeled with carbon-14 typically involves the condensation of acetylene labeled with carbon-14. One method involves passing acetylene labeled with carbon-14, diluted with steam, through a tube containing porcelain beads at high temperatures (around 740°C). This process results in the formation of benzene labeled with carbon-14 with a yield of approximately 30% .
Industrial Production Methods: Industrial production of benzene labeled with carbon-14 follows similar synthetic routes but on a larger scale. The process involves the preparation of acetylene labeled with carbon-14 from barium carbonate labeled with carbon-14, followed by its condensation to form benzene labeled with carbon-14 .
Chemical Reactions Analysis
Types of Reactions: Benzene labeled with carbon-14 undergoes various chemical reactions, including:
Substitution Reactions: Benzene labeled with carbon-14 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: Benzene labeled with carbon-14 can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction Reactions: Benzene labeled with carbon-14 can be reduced to form cyclohexane labeled with carbon-14.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Nitration: Nitrobenzene labeled with carbon-14.
Sulfonation: Benzene sulfonic acid labeled with carbon-14.
Halogenation: Chlorobenzene or bromobenzene labeled with carbon-14.
Oxidation: Phenol, benzoic acid labeled with carbon-14.
Reduction: Cyclohexane labeled with carbon-14.
Scientific Research Applications
Benzene labeled with carbon-14 has numerous applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and fate of benzene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of benzene labeled with carbon-14 involves its incorporation into various molecular pathways, allowing researchers to trace its movement and transformation. The beta-particle radiation emitted by carbon-14 enables the detection and quantification of the labeled benzene in different systems. This property is particularly useful in studying metabolic pathways, environmental fate, and chemical reactions .
Comparison with Similar Compounds
- Toluene labeled with carbon-14
- Phenol labeled with carbon-14
- Aniline labeled with carbon-14
- Naphthalene labeled with carbon-14
Comparison: Benzene labeled with carbon-14 is unique due to its simple aromatic structure, making it a versatile tracer in various studies. Compared to other labeled compounds, benzene labeled with carbon-14 is often preferred for its stability and well-understood chemistry. Toluene, phenol, and aniline labeled with carbon-14 are also used in similar applications but may offer different reactivity and properties based on their functional groups .
Properties
CAS No. |
82049-87-4 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
90.067 g/mol |
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
UHOVQNZJYSORNB-YROCTSJKSA-N |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
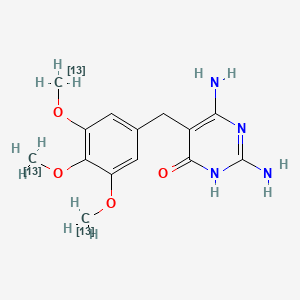
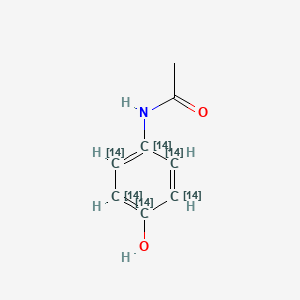
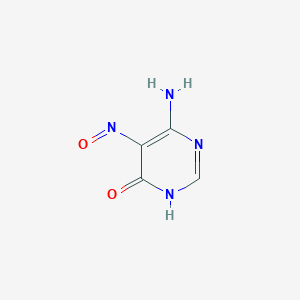
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
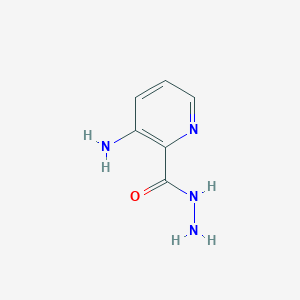
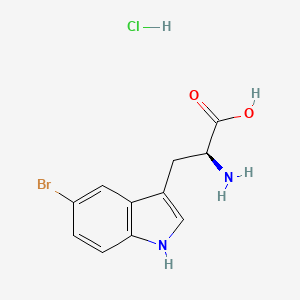
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

